Bis[2-(cinnamoyloxy)-1-naphthyl]methane
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Overview
Description
1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE is a complex organic compound that features a unique structure combining naphthyl and cinnamoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE typically involves multi-step organic reactions. One common method involves the esterification of 2-naphthol with cinnamoyl chloride in the presence of a base such as pyridine. This reaction forms the cinnamoyloxy-naphthyl intermediate, which is then reacted with 1-naphthylmethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl or cinnamoyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE involves its interaction with specific molecular targets. The cinnamoyloxy group can interact with enzymes or receptors, modulating their activity. The naphthyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(cinnamoyloxy)-1-naphthyl]methane
- 7-(cinnamoyloxy)-2-naphthyl 3-phenylacrylate
Uniqueness
1-{[2-(CINNAMOYLOXY)-1-NAPHTHYL]METHYL}-2-NAPHTHYL 3-PHENYLACRYLATE is unique due to its specific combination of naphthyl and cinnamoyloxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C39H28O4 |
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Molecular Weight |
560.6 g/mol |
IUPAC Name |
[1-[[2-[(E)-3-phenylprop-2-enoyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H28O4/c40-38(25-19-28-11-3-1-4-12-28)42-36-23-21-30-15-7-9-17-32(30)34(36)27-35-33-18-10-8-16-31(33)22-24-37(35)43-39(41)26-20-29-13-5-2-6-14-29/h1-26H,27H2/b25-19+,26-20+ |
InChI Key |
HRBGTCUPDGNDTO-FQHZWJPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C45)OC(=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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